molecular formula C11H6ClN3S B6273016 2-{4-chlorothieno[2,3-d]pyrimidin-2-yl}pyridine CAS No. 56843-81-3

2-{4-chlorothieno[2,3-d]pyrimidin-2-yl}pyridine

Cat. No.: B6273016
CAS No.: 56843-81-3
M. Wt: 247.7
InChI Key:
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Description

2-{4-chlorothieno[2,3-d]pyrimidin-2-yl}pyridine is a heterocyclic compound with a molecular weight of 247.71 g/mol. It is characterized by the presence of a thieno[2,3-d]pyrimidine core substituted with a pyridine ring and a chlorine atom at the 4th position

Preparation Methods

The synthesis of 2-{4-chlorothieno[2,3-d]pyrimidin-2-yl}pyridine typically involves a multi-step process. One common synthetic route starts with the reaction of methyl 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This intermediate is then chlorinated using phosphorus oxychloride (POCl3) to yield 2,4-dichlorothieno[2,3-d]pyrimidine. The final step involves the substitution of one chlorine atom with a pyridine ring in the presence of a base such as N,N-dimethylformamide (DMF) and diisopropylethylamine (DIPEA) at elevated temperatures .

Chemical Reactions Analysis

2-{4-chlorothieno[2,3-d]pyrimidin-2-yl}pyridine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-{4-chlorothieno[2,3-d]pyrimidin-2-yl}pyridine involves its interaction with molecular targets such as enzymes. For example, docking studies have shown that it can bind to the active site of acetyl-CoA carboxylase, inhibiting its activity. This inhibition can disrupt metabolic pathways, leading to antimicrobial effects .

Comparison with Similar Compounds

2-{4-chlorothieno[2,3-d]pyrimidin-2-yl}pyridine can be compared with other thieno[2,3-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its combination of a pyridine ring and a chlorine atom, which imparts distinct chemical and biological properties.

Properties

CAS No.

56843-81-3

Molecular Formula

C11H6ClN3S

Molecular Weight

247.7

Purity

95

Origin of Product

United States

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